molecular formula C14H14ClF2NO3 B6631731 1-(2-Chloro-4,5-difluorobenzoyl)-2-methylpiperidine-2-carboxylic acid

1-(2-Chloro-4,5-difluorobenzoyl)-2-methylpiperidine-2-carboxylic acid

Cat. No. B6631731
M. Wt: 317.71 g/mol
InChI Key: VUUQIJISCZDOCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-4,5-difluorobenzoyl)-2-methylpiperidine-2-carboxylic acid, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAK enzymes play a crucial role in the signaling pathways of cytokines and growth factors, making them important targets for drug development. CP-690,550 has shown promise in the treatment of various autoimmune diseases, including rheumatoid arthritis and psoriasis.

Mechanism of Action

1-(2-Chloro-4,5-difluorobenzoyl)-2-methylpiperidine-2-carboxylic acid works by inhibiting JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By blocking these enzymes, this compound can reduce inflammation and other immune responses that contribute to autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to reduce the levels of various cytokines and chemokines that are involved in the immune response. It has also been shown to reduce the proliferation of T cells, which play a key role in autoimmune diseases. Additionally, this compound has been shown to reduce the production of antibodies that contribute to autoimmune diseases.

Advantages and Limitations for Lab Experiments

1-(2-Chloro-4,5-difluorobenzoyl)-2-methylpiperidine-2-carboxylic acid has several advantages for use in lab experiments. It has a well-defined mechanism of action, making it easier to study its effects on specific pathways. It is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its specificity for JAK enzymes, which may limit its effectiveness in treating certain autoimmune diseases.

Future Directions

There are several potential future directions for research on 1-(2-Chloro-4,5-difluorobenzoyl)-2-methylpiperidine-2-carboxylic acid. One area of interest is the development of more selective JAK inhibitors that target specific isoforms of the enzyme. This could improve the effectiveness of the drug while reducing the risk of side effects. Another area of interest is the use of this compound in combination with other drugs to treat autoimmune diseases. Finally, further research is needed to better understand the long-term effects of this compound on the immune system and its potential for use in other diseases.

Synthesis Methods

1-(2-Chloro-4,5-difluorobenzoyl)-2-methylpiperidine-2-carboxylic acid can be synthesized through a multistep process starting from 2-chloro-4,5-difluorobenzoic acid. The first step involves the conversion of the acid to an acid chloride using thionyl chloride. The acid chloride is then reacted with 2-methylpiperidine-2-carboxylic acid to form the desired product.

Scientific Research Applications

1-(2-Chloro-4,5-difluorobenzoyl)-2-methylpiperidine-2-carboxylic acid has been extensively studied in preclinical and clinical trials for the treatment of autoimmune diseases. In a phase II clinical trial, this compound was found to be effective in reducing the signs and symptoms of rheumatoid arthritis in patients who were unresponsive to other treatments. It has also shown promise in the treatment of psoriasis, inflammatory bowel disease, and multiple sclerosis.

properties

IUPAC Name

1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClF2NO3/c1-14(13(20)21)4-2-3-5-18(14)12(19)8-6-10(16)11(17)7-9(8)15/h6-7H,2-5H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUQIJISCZDOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN1C(=O)C2=CC(=C(C=C2Cl)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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